molecular formula C10H16N2 B8756431 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine

Cat. No. B8756431
M. Wt: 164.25 g/mol
InChI Key: FCWKTYAKHOSQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-4-ylpropan-1-amine

InChI

InChI=1S/C10H16N2/c1-10(2,8-11)7-9-3-5-12-6-4-9/h3-6H,7-8,11H2,1-2H3

InChI Key

FCWKTYAKHOSQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC=C1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous diethyl ether (10 ml) was dropwise to lithium aluminum hydride (345 mg, 9.10 mmol) under a nitrogen atmosphere and ice-cold water-cooling. Then, a solution of 2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile (600 mg, 1.82 mmol) in tetrahydrofuran (10 ml) was added dropwise to the mixture. The whole was stirred at room temperature overnight, and water (324 μl), a 15% aqueous sodium hydroxide solution (324 μl) and water (972 μl) were added successively to the reaction mixture while stirring it vigorously under ice-cold water-cooling. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the concentrate was purified by silica gel column chromatography to give the titled compound (83.0 mg, 0.505 mmol, 28%) as a pale yellow oily matter.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
324 μL
Type
reactant
Reaction Step Four
Name
Quantity
972 μL
Type
solvent
Reaction Step Four
Name
Quantity
324 μL
Type
solvent
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (345 mg, 9.10 mmol) was put under a nitrogen atmosphere, and anhydrous diethyl ether (10 ml) was added dropwise thereto under ice-cold water-cooling. Next, a solution of 2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile (600 mg, 1.82 mmol) in tetrahydrofuran (10 ml) was added dropwise to the mixture. The whole was stirred at room temperature overnight, and water (324 μl), a 15% aqueous sodium hydroxide solution (324 μl) and water (972 μl) were added successively to the reaction mixture under ice-cold water-cooling while stirring it vigorously. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the obtained concentrate was purified by silica gel column chromatography to give the target compound (83.0 mg, 0.505 mmol, 28%) as a pale yellow oily matter.
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-3-(4-pyridyl)-3-(p-tolylsulfonyloxy)propionitrile
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
324 μL
Type
reactant
Reaction Step Four
Name
Quantity
972 μL
Type
solvent
Reaction Step Four
Name
Quantity
324 μL
Type
solvent
Reaction Step Four
Yield
28%

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